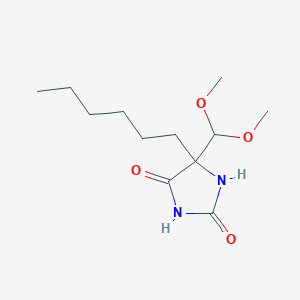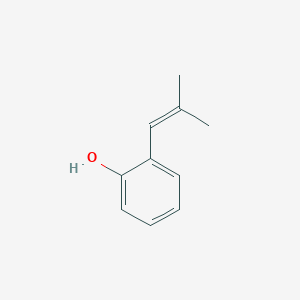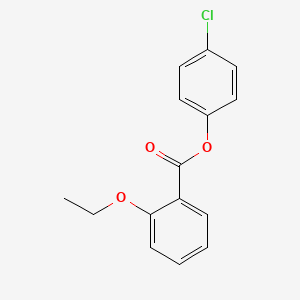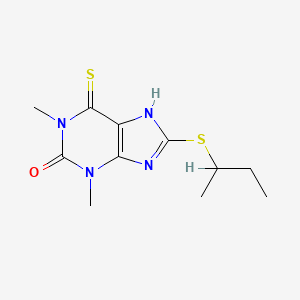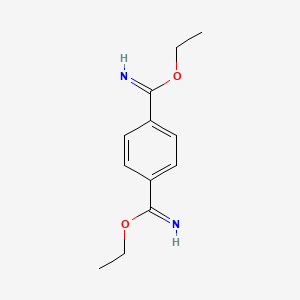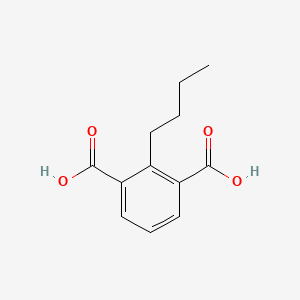![molecular formula C8H14O2 B14740958 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane CAS No. 5459-41-6](/img/structure/B14740958.png)
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane is an organic compound with a unique structure that includes an oxirane ring and a methylprop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane typically involves the reaction of 2-methyl-2-propen-1-ol with an epoxidizing agent. One common method is the use of a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound’s reactivity makes it useful in the development of advanced materials.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propen-1-ol: A precursor in the synthesis of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane.
2-Methyl-2-propenyl oxirane: Similar structure but different reactivity due to the position of the oxirane ring.
Eigenschaften
CAS-Nummer |
5459-41-6 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-methyl-2-(2-methylprop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-9-5-8(3)6-10-8/h1,4-6H2,2-3H3 |
InChI-Schlüssel |
VJADISYNWFFUMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COCC1(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


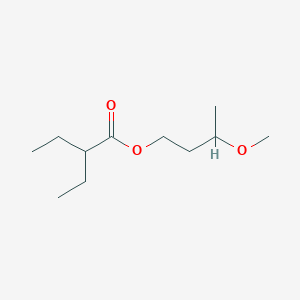

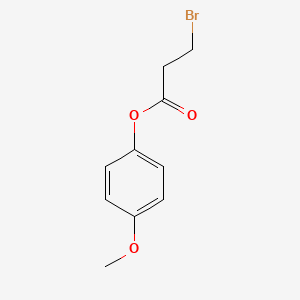

![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
